molecular formula C11H13NO4 B8066265 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester

Cat. No. B8066265
M. Wt: 223.22 g/mol
InChI Key: DCMBHDKEVFGGFS-UHFFFAOYSA-N
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Description

The compound “3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has an amino and carboxyethyl group attached to the third carbon of the benzene ring and a methyl ester group attached to the carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other benzoic acid derivatives. For instance, the compound could potentially be synthesized from benzoic acid through a series of reactions involving esterification, nucleophilic substitution, and amide formation .

Mechanism of Action

The mechanism of action is not clear without specific context, such as its use in a biological system or a chemical reaction. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising properties, it could be further studied for uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHDKEVFGGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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